molecular formula C19H27NO5 B3099460 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353980-12-7

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3099460
CAS No.: 1353980-12-7
M. Wt: 349.4 g/mol
InChI Key: ZRSONIKPYLSANB-UHFFFAOYSA-N
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Description

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C19H27NO5. This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a tert-butyl ester group. It is commonly used in organic synthesis as a protecting group for amines and carboxylic acids due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the piperidine nitrogen and carboxylic acid functionalities. One common method is the reaction of piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. Subsequently, the benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality by forming a stable carbamate linkage, which can be selectively removed under mild conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-piperidine-1-carboxylic acid tert-butyl ester
  • N-Benzyloxycarbonyl-piperidine-1-carboxylic acid methyl ester
  • N-Benzyloxycarbonyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring, benzyloxycarbonyl group, and tert-butyl ester group. This combination provides enhanced stability and selectivity in synthetic applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonyloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-17(21)20-12-8-7-11-16(20)14-24-18(22)23-13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSONIKPYLSANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116963
Record name 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-12-7
Record name 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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